4-(2,5-Dimethylphenyl)-1,2,3-thiadiazole
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Overview
Description
4-(2,5-Dimethylphenyl)-1,2,3-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms.
Preparation Methods
The synthesis of 4-(2,5-Dimethylphenyl)-1,2,3-thiadiazole typically involves the reaction of 2,5-dimethylphenylhydrazine with carbon disulfide and an oxidizing agent. The reaction is carried out under reflux conditions in the presence of a base such as potassium hydroxide. The resulting product is then purified through recrystallization .
Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but on a larger scale. These methods may include the use of continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
4-(2,5-Dimethylphenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylphenyl)-1,2,3-thiadiazole involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as acetylcholinesterase and monoamine oxidase, leading to neuroprotective and antidepressant effects . Additionally, the compound can interact with DNA and proteins, disrupting cellular processes and leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
4-(2,5-Dimethylphenyl)-1,2,3-thiadiazole can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,5-Thiadiazole: Less commonly studied but has shown potential in materials science.
1,2,3-Thiadiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-3-4-8(2)9(5-7)10-6-13-12-11-10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCMNDLPSIEDCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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